Dimethyl 5,5'-(1,2,4,5-tetroxane-3,6-diyl)dipentanoate
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Overview
Description
Dimethyl 5,5’-(1,2,4,5-tetroxane-3,6-diyl)dipentanoate is an organic peroxide compound with a unique structure characterized by a tetroxane ring. Organic peroxides are known for their diverse properties, including antimicrobial and antimalarial activities, as well as their potential explosive nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5,5’-(1,2,4,5-tetroxane-3,6-diyl)dipentanoate typically involves the reaction of hydrogen peroxide with organic solvents under acidic conditions. One common method is the reaction of hydrogen peroxide with acetone in the presence of an acid catalyst, leading to the formation of the tetroxane ring . The reaction conditions, such as temperature and concentration of reactants, play a crucial role in determining the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5,5’-(1,2,4,5-tetroxane-3,6-diyl)dipentanoate undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of other substances.
Reduction: Under certain conditions, it can be reduced to form different products.
Substitution: The tetroxane ring can undergo substitution reactions, where one or more atoms are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, acids, and bases. The reaction conditions, such as temperature, pressure, and solvent choice, are critical in determining the reaction pathway and products formed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, the thermolysis of the compound can yield acetaldehyde and oxygen .
Scientific Research Applications
Dimethyl 5,5’-(1,2,4,5-tetroxane-3,6-diyl)dipentanoate has several scientific research applications, including:
Chemistry: Used as an oxidizing agent and polymerization initiator in various chemical reactions.
Biology: Investigated for its antimicrobial and antimalarial properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl 5,5’-(1,2,4,5-tetroxane-3,6-diyl)dipentanoate involves the formation of reactive oxygen species (ROS) through the cleavage of the tetroxane ring. These ROS can interact with various molecular targets, leading to oxidative stress and cell damage. The compound’s reactivity is influenced by the presence of substituents on the tetroxane ring, which can affect its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
3,3,6,6-Tetramethyl-1,2,4,5-tetroxane:
Formaldehyde diperoxide: Another tetroxane derivative with different substituents and reactivity.
Uniqueness
Dimethyl 5,5’-(1,2,4,5-tetroxane-3,6-diyl)dipentanoate is unique due to its specific substituents, which influence its reactivity and potential applications. Its ability to form reactive oxygen species makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
23890-59-7 |
---|---|
Molecular Formula |
C14H24O8 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
methyl 5-[6-(5-methoxy-5-oxopentyl)-1,2,4,5-tetraoxan-3-yl]pentanoate |
InChI |
InChI=1S/C14H24O8/c1-17-11(15)7-3-5-9-13-19-21-14(22-20-13)10-6-4-8-12(16)18-2/h13-14H,3-10H2,1-2H3 |
InChI Key |
MEELYTRYGULQBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCC1OOC(OO1)CCCCC(=O)OC |
Origin of Product |
United States |
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